N-[(E)-(4-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine
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Overview
Description
N-[(E)-(4-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine is a Schiff base compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound features a fluorophenyl group and a benzofuran moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine typically involves the condensation reaction between 4-fluorobenzaldehyde and 2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine. This reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst like glacial acetic acid to proceed efficiently .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(E)-(4-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(E)-(4-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine involves its interaction with biological targets through its Schiff base moiety. The compound can form coordination complexes with metal ions, which may play a role in its biological activity. Additionally, the presence of the fluorophenyl group can influence its interaction with enzymes and receptors, potentially leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- (E)-(4-fluorophenylimino)methyl)naphthalen-2-ol
Uniqueness
N-[(E)-(4-fluorophenyl)methylidene]-2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-amine is unique due to its combination of a fluorophenyl group and a benzofuran moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-12-4-9-16(17-15(12)10-18(2,3)21-17)20-11-13-5-7-14(19)8-6-13/h4-9,11H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFUKLLHZFBSLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)N=CC3=CC=C(C=C3)F)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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